Calcium disodium ethylenediaminetetraacetate

Description

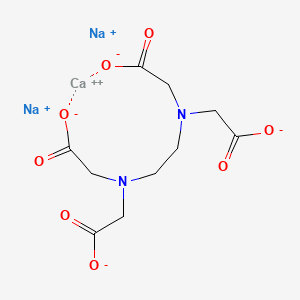

Calcium disodium ethylenediaminetetraacetate (CaNa₂EDTA) is a chelating agent with the molecular formula C₁₀H₁₂N₂O₈CaNa₂ and a molecular weight of 374.27 g/mol. It is widely recognized for its ability to bind divalent and trivalent metal ions, making it critical in medical, industrial, and agricultural applications. Clinically, it is the primary treatment for acute and chronic lead poisoning, marketed under the brand name Calcium Disodium Versenate. Unlike other EDTA salts (e.g., disodium or tetrasodium EDTA), CaNa₂EDTA contains calcium, which prevents hypocalcemia during chelation therapy.

In agriculture, CaNa₂EDTA demonstrates antifungal properties and enhances crop yields while maintaining low toxicity to non-target organisms. It is also approved as a food additive (E385) for its role as a preservative and color stabilizer, with minimal systemic absorption in humans.

Properties

IUPAC Name |

calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWNNYZBHZIQQV-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12CaN2Na2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic | |

| Record name | CALCIUM DISODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

62-33-9 | |

| Record name | Sodium calcium edetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

Calcium disodium ethylenediaminetetraacetate (CaNa2EDTA) is a chelating agent widely recognized for its ability to bind metal ions, particularly in the context of heavy metal poisoning. This compound has significant biological activity, particularly in the treatment of lead poisoning, and its mechanisms of action and clinical applications have been extensively studied.

CaNa2EDTA functions primarily as a metal ion chelator . It forms stable complexes with divalent and trivalent metal ions, facilitating their excretion from the body. The chelation process occurs through the donation of electron pairs from the EDTA molecule to metal ions, resulting in a soluble chelate-metal complex that can be eliminated via renal pathways .

The specific mechanisms include:

- Binding and Removal : CaNa2EDTA binds to lead ions in tissues such as the kidneys and bones, allowing for their urinary excretion .

- Displacement of Calcium : The calcium in CaNa2EDTA can be displaced by toxic metals, which helps to mitigate their harmful effects .

Lead Poisoning Treatment

One of the primary uses of CaNa2EDTA is in treating lead poisoning. A notable case study involved a patient with severe lead intoxication due to occupational exposure. The patient underwent a regimen of CaNa2EDTA therapy, resulting in a significant reduction in blood lead levels (from 64.8 µg/dL to 40 µg/dL) and an increase in hemoglobin levels (from 7.1 g/dL to 9 g/dL) after three treatment courses .

Table 1: Summary of Clinical Outcomes from Case Study

| Parameter | Pre-Treatment | Post-Treatment |

|---|---|---|

| Blood Lead Level (µg/dL) | 64.8 | 40.0 |

| Hemoglobin (g/dL) | 7.1 | 9.0 |

Experimental Studies

Research has demonstrated the efficacy of CaNa2EDTA in experimental models of lead nephropathy. A study involving Wistar rats showed that treatment with CaNa2EDTA significantly slowed the progression of renal damage associated with chronic lead exposure .

Table 2: Experimental Study Results

| Group | Treatment | Lead Concentration (ppm) | Outcome |

|---|---|---|---|

| Control | None | 0 | Normal renal function |

| Lead Only | None | 500 | Significant renal impairment |

| Lead + CaNa2EDTA | EDTA (50 mg/kg) | 500 | Slowed progression of damage |

Pharmacokinetics

CaNa2EDTA is administered intravenously due to its poor oral absorption (less than 5%). Upon administration, it rapidly distributes into plasma and interstitial fluids, effectively reaching target organs for chelation .

Safety and Side Effects

While CaNa2EDTA is generally considered safe, there are potential side effects such as increased intracranial pressure during intravenous infusions. Long-term studies have indicated no significant toxicity when used appropriately; however, careful monitoring is essential during treatment .

Scientific Research Applications

Medical Applications

1. Chelation Therapy for Heavy Metal Poisoning

The primary medical application of CaNa2EDTA is in the treatment of lead poisoning. It is FDA-approved for this purpose and is administered via intravenous or intramuscular injection. The chelation therapy works by binding lead ions in the bloodstream, facilitating their excretion through urine.

- Case Study : A patient with lead intoxication from occupational exposure underwent a regimen of CaNa2EDTA treatment. Post-therapy results showed a significant decrease in blood lead levels from 64.8 µg/dL to 40 µg/dL, along with an increase in hemoglobin levels from 7.1 g/dL to 9 g/dL, indicating effective detoxification without side effects .

2. Treatment of Hypercalcemia

Calcium disodium EDTA can also be used to treat life-threatening hypercalcemia. Although less common than other treatments, it serves as an alternative when rapid calcium reduction is necessary .

3. Research on Cardiovascular Events

A study known as the TACT trial investigated the effects of disodium EDTA on cardiovascular events in patients with prior myocardial infarction. The trial involved administering chelation therapy alongside placebo treatments, revealing insights into potential cardiovascular benefits .

Industrial Applications

1. Food Preservation

CaNa2EDTA is utilized as a food additive to prevent color and flavor deterioration in products such as soft drinks and mayonnaise. It helps inhibit the formation of harmful compounds like benzene in beverages containing ascorbic acid and sodium benzoate .

2. Pharmaceutical Formulations

In pharmaceuticals, CaNa2EDTA enhances the stability of products by preventing metal ion-induced degradation. It is commonly included in formulations at concentrations ranging from 0.01% to 0.1% .

3. Cosmetics and Personal Care Products

Its chelating properties are beneficial in cosmetics and personal care items, where it helps maintain product integrity by binding trace metals that could affect quality .

Environmental Applications

Calcium disodium EDTA finds use in environmental remediation efforts by binding heavy metals in contaminated soils and water bodies, thus facilitating their removal or stabilization.

Table 1: Summary of Medical Applications

Table 2: Industrial Applications

Comparison with Similar Compounds

Medical Chelation Agents

CaNa₂EDTA vs. Disodium/Tetrasodium EDTA

- Safety Profile : Disodium and tetrasodium EDTA lack calcium and can induce severe hypocalcemia, limiting their medical use. CaNa₂EDTA’s calcium content mitigates this risk, making it safer for systemic chelation.

- Efficacy: CaNa₂EDTA mobilizes lead primarily from bone and kidney but may redistribute lead to the brain and liver during initial treatment phases.

CaNa₂EDTA vs. DMSA (Meso-2,3-Dimercaptosuccinic Acid)

- Metal Specificity : CaNa₂EDTA increases urinary excretion of lead, zinc, copper, and iron, causing significant zinc depletion. DMSA, an oral chelator, selectively increases lead excretion without affecting zinc or iron levels.

CaNa₂EDTA vs. DMPS (2,3-Dimercapto-1-propanesulfonic acid)

Table 1: Comparative Efficacy of Chelators in Metal Excretion

| Chelator | Lead Excretion | Zinc Excretion | Brain Lead Reduction |

|---|---|---|---|

| CaNa₂EDTA | High | High | No |

| DMSA | Moderate | Low | Yes |

| DMPS | Low | Negligible | N/A |

CaNa₂EDTA vs. Chitosan Hydrochloride

- Antifungal Activity: CaNa₂EDTA inhibits Pyrenophora tritici-repentis (wheat pathogen) with MIC₅₀ values of 0.195–0.223 mg/mL, surpassing chitosan’s efficacy. Its mechanism involves chelating Mg²⁺, destabilizing fungal cell membranes.

- Crop Yield : In field trials, CaNa₂EDTA increased wheat yields by 6–10% compared to chitosan, likely due to improved micronutrient (e.g., Fe, B) mobilization via calcium ion interactions.

Table 2: Antifungal and Environmental Profiles

| Compound | MIC₅₀ (mg/mL) | Earthworm Toxicity (LC₅₀) | Yield Increase |

|---|---|---|---|

| CaNa₂EDTA | 0.195–0.223 | >1,000 mg/kg | 6–10% |

| Chitosan | 0.5–1.0 | Non-toxic | 3–5% |

| Synthetic Fungicide | 0.05–0.1 | 10–50 mg/kg | 8–12% |

Industrial and Food Additive Uses

CaNa₂EDTA vs. Other Sequestrants (e.g., Citrates)

Preparation Methods

pH Control

Solvent Selection

Temperature Optimization

-

Reflux Conditions : 100°C ensures complete ligand-metal coordination without degrading EDTA.

-

Hydroxyacetonitrile Reaction : Elevated temperatures (110°C) accelerate condensation but require precise ammonia removal to prevent side reactions.

Industrial-Scale Considerations

Modern facilities employ continuous stirred-tank reactors (CSTRs) for large-scale CaNa₂EDTA production. Key adaptations include:

-

Automated pH Adjustment : In-line sensors maintain optimal pH during decolorization and crystallization.

-

Vacuum Crystallizers : Enhance yield by rapidly concentrating solutions while avoiding thermal degradation.

Emerging Innovations and Challenges

Recent advances focus on:

-

Green Chemistry : Substituting hydroxyacetonitrile with bio-based nitriles to reduce toxicity.

-

Waste Recycling : Patent CN100522927C highlights sulfuric acid treatment of mother liquor to recover EDTA, minimizing waste.

Persistent Challenges :

-

Residual sodium ions in final products require stringent washing protocols.

-

Scalability of high-yield methods remains energy-intensive.

Q & A

Q. What standardized methodologies are recommended for determining the antifungal efficacy of CaNa₂-EDTA against plant pathogens?

To evaluate antifungal activity, researchers commonly use minimum inhibitory concentration (MIC₅₀) assays. This involves:

- Preparing serial dilutions of CaNa₂-EDTA in growth media.

- Inoculating target fungal strains (e.g., Pyrenophora tritici-repentis) and incubating under controlled conditions.

- Quantifying inhibition using Probit analysis (via EPA Probit software) to calculate MIC₅₀ values (concentration causing 50% growth inhibition).

- Validating results with ANOVA and Tukey’s HSD test (P ≤ 0.05) to compare treatments. For example, MIC₅₀ values for wheat pathogens ranged from 0.195–0.223 mg/mL .

Q. How can researchers assess the phytotoxic effects of CaNa₂-EDTA on crop physiology?

Phytotoxicity is evaluated through photosynthetic rate measurements using infrared gas analyzers (e.g., LCA 4 analyzer):

- Apply CaNa₂-EDTA foliar treatments (e.g., 0.25–1.0% concentrations) to wheat leaves.

- Measure photosynthetic activity at 72 and 168 hours post-application under controlled light (650 µmol/m²/s) and temperature (17°C).

- Use arcsine-square root transformation for percentage data before statistical analysis. Studies confirmed no significant photosynthetic inhibition even at 1% concentrations .

Advanced Research Questions

Q. What molecular mechanisms underlie CaNa₂-EDTA’s antifungal activity?

CaNa₂-EDTA disrupts fungal cell membranes via divalent ion chelation (e.g., Mg²⁺, Ca²⁺), increasing membrane permeability and causing energy metabolism collapse. This mechanism is supported by:

Q. How should researchers address contradictions in dose-response relationships for CaNa₂-EDTA’s antifungal effects?

Non-linear dose responses may arise due to ion saturation or fungal adaptation . To resolve this:

- Conduct time-kill assays to differentiate static vs. fungicidal effects.

- Use isobolographic analysis to identify synergistic/antagonistic interactions with other agents.

- Validate field results with controlled-environment studies to isolate confounding variables (e.g., temperature, soil pH). For instance, lab studies showed 83.5–85.8% inhibition at 2 mg/mL, but field efficacy depended on environmental conditions .

Q. What experimental designs optimize safety evaluations of CaNa₂-EDTA for non-target soil organisms?

Follow OECD Guideline 207 for acute toxicity tests on earthworms (Eisenia fetida):

- Prepare artificial soil substrates with CaNa₂-EDTA (25–100 mg/kg).

- Monitor mortality and behavioral changes over 14 days under controlled humidity (80–85%) and temperature (20°C).

- Compare results with positive controls (e.g., α-cypermethrin). Studies reported 0% mortality in CaNa₂-EDTA-treated groups, confirming its ecological safety .

Q. How can discrepancies between laboratory and field efficacy data for CaNa₂-EDTA be reconciled?

Discrepancies often stem from environmental variables (e.g., pathogen load, soil composition) or application timing . To mitigate:

- Use randomized block designs in field trials with multiple replicates.

- Measure yield parameters (e.g., grain weight) and compare against lab-derived MIC₅₀ values.

- Incorporate climate data (e.g., rainfall, temperature) into statistical models. For example, CaNa₂-EDTA increased wheat yields by 10–15% in field trials, outperforming synthetic fungicides under low pathogen pressure .

Methodological Considerations

- Statistical Tools : Use Statistica or R for multivariate analysis of variance (MANOVA) to handle complex datasets .

- Quality Control : Standardize CaNa₂-EDTA solutions using complexometric titration with Cal-red or hydroxy naphthol blue indicators .

- Ethical Compliance : Adhere to EU Regulation 1107/2009 for environmental safety assessments when proposing CaNa₂-EDTA as a Basic Substance (BS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.